molecular formula C18H11Cl3N2O B221036 Isoglycycoumarin CAS No. 117038-82-1

Isoglycycoumarin

Cat. No.: B221036
CAS No.: 117038-82-1
M. Wt: 368.4 g/mol
InChI Key: PHHAXWBLJNBVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Isoglycycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

  • Glycycoumarin
  • Licoarylcoumarin
  • Licopyranocoumarin
  • Glycyrin
  • Isotrifoliol
  • Glycyrol
  • Glycyrurol

Is there anything else you would like to know about isoglycycoumarin?

Biological Activity

Isoglycycoumarin (IGCM) is a prenylated phenolic compound derived from the roots of Glycyrrhiza uralensis, commonly known as licorice. This compound has garnered attention due to its significant biological activities, particularly its role as a selective probe for cytochrome P450 2A6 (CYP2A6), an important enzyme in drug metabolism. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

This compound has the following chemical structure and properties:

  • Chemical Formula : C21_{21}H20_{20}O6_6
  • CAS Number : 117038-82-1
  • Molecular Weight : 368.39 g/mol

1. Metabolic Pathways

This compound undergoes metabolism primarily through hydroxylation facilitated by CYP2A6. Research indicates that IGCM is selectively metabolized to licopyranocoumarin (4″-hydroxyl this compound) in human liver microsomes, with Km_m values of 7.98 μM and 10.14 μM for human liver microsomes and recombinant CYP2A6, respectively . The molecular docking studies suggest that the cyclized isoprenyl group of IGCM plays a crucial role in entering the active site of CYP2A6, highlighting its potential as a selective probe for evaluating CYP2A6 activity .

2. Pharmacological Effects

This compound exhibits various pharmacological properties:

  • Antioxidant Activity : IGCM has demonstrated significant antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases.
  • Anti-inflammatory Properties : Studies have shown that IGCM can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory conditions.
  • Anticancer Activity : Preliminary investigations indicate that IGCM may possess anticancer properties, possibly through modulation of cell signaling pathways involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress markers
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cell lines
Metabolic ProbeSelectively targets CYP2A6 for drug metabolism

Case Study: Metabolic Profiling of this compound

In a study published in Drug Metabolism and Disposition, researchers investigated the metabolic profile of IGCM in human liver microsomes. The results indicated that IGCM is primarily metabolized by CYP2A6, which underscores its utility as a selective probe for this isozyme. The study also highlighted the importance of understanding the metabolic pathways involved in the pharmacokinetics of bioactive compounds derived from natural sources .

Properties

IUPAC Name

7-(2,4-dihydroxyphenyl)-5-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2)7-6-13-18(27-21)10-17-15(19(13)25-3)9-14(20(24)26-17)12-5-4-11(22)8-16(12)23/h4-5,8-10,22-23H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHAXWBLJNBVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115603
Record name 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoglycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117038-82-1
Record name 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117038-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoglycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 °C
Record name Isoglycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoglycycoumarin
Reactant of Route 2
Isoglycycoumarin
Reactant of Route 3
Isoglycycoumarin
Reactant of Route 4
Isoglycycoumarin
Reactant of Route 5
Isoglycycoumarin
Reactant of Route 6
Isoglycycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.